molecular formula C20H17N3O3S B11044834 N-[4-(methoxymethyl)-6-methyl-2-(1,2-oxazol-3-yl)thieno[2,3-b]pyridin-3-yl]benzamide

N-[4-(methoxymethyl)-6-methyl-2-(1,2-oxazol-3-yl)thieno[2,3-b]pyridin-3-yl]benzamide

Cat. No.: B11044834
M. Wt: 379.4 g/mol
InChI Key: LYWQFVCUJVGBFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3-ISOXAZOLYL)-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-3-YL]BENZAMIDE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of an isoxazole ring, a methoxymethyl group, and a thieno[2,3-b]pyridine moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-ISOXAZOLYL)-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-3-YL]BENZAMIDE typically involves multi-step organic reactions. The process begins with the formation of the isoxazole ring, followed by the introduction of the methoxymethyl group and the thieno[2,3-b]pyridine moiety. The final step involves the coupling of these intermediates with benzamide under specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis, high-throughput screening of reaction conditions, and the use of advanced catalytic systems can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-ISOXAZOLYL)-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-3-YL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[2-(3-ISOXAZOLYL)-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-3-YL]BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-[2-(3-ISOXAZOLYL)-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-3-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and compounds containing isoxazole or thieno[2,3-b]pyridine moieties. Examples include:

  • N-[2-(3-ISOXAZOLYL)-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-3-YL]ACETAMIDE
  • N-[2-(3-ISOXAZOLYL)-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-3-YL]PROPIONAMIDE

Uniqueness

The uniqueness of N-[2-(3-ISOXAZOLYL)-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-3-YL]BENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C20H17N3O3S

Molecular Weight

379.4 g/mol

IUPAC Name

N-[4-(methoxymethyl)-6-methyl-2-(1,2-oxazol-3-yl)thieno[2,3-b]pyridin-3-yl]benzamide

InChI

InChI=1S/C20H17N3O3S/c1-12-10-14(11-25-2)16-17(22-19(24)13-6-4-3-5-7-13)18(27-20(16)21-12)15-8-9-26-23-15/h3-10H,11H2,1-2H3,(H,22,24)

InChI Key

LYWQFVCUJVGBFU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C(SC2=N1)C3=NOC=C3)NC(=O)C4=CC=CC=C4)COC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.